molecular formula C16H18ClN3O2S B8634097 1-Benzyl-4-[(6-chloropyridine-3-yl)sulfonyl]piperazine

1-Benzyl-4-[(6-chloropyridine-3-yl)sulfonyl]piperazine

Cat. No.: B8634097
M. Wt: 351.9 g/mol
InChI Key: OKPNSSCDBMCCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(6-chloropyridine-3-yl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18ClN3O2S

Molecular Weight

351.9 g/mol

IUPAC Name

1-benzyl-4-(6-chloropyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C16H18ClN3O2S/c17-16-7-6-15(12-18-16)23(21,22)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2

InChI Key

OKPNSSCDBMCCFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzylpiperazine (0.45 mL, 2.59 mmol) in methylene chloride (15 mL), cooled on an ice-bath, was 6-chloropyridine-3-sulfonyl chloride (0.50 g, 2.36 mmol; described in: Naegeli, C. et al. Helv. Chim. Actal. 1938, 21, 1746-1750) dissolved in methylene chloride (10 mL) added slowly. The reaction was stirred for 30 min and the formed white precipitation was filtered and washed with methylene chloride and water affording, after drying, 0.68 g (82% yield) of the title compound: 1H NMR (DMSO-d6, 400 MHz) δ 8.70 (d, J=3 Hz, 1 H), 8.14 (dd, J=8, 3 Hz, 1 H), 7.76 (d, J=8 Hz, 1 H), 7.50-7.43 (m, 2 H), 7.38-7.30 (m, 3 H), 4.23 (br s, 2 H), 3.79-3.63 (m, 2 H), 3.45-3.18 (m, 2 H), 3.11-2.96 (m, 2 H), 2.96-2.81 (m, 2 H); MS (ES) m/z 352 (M++1).
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
82%

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